molecular formula C6H7NO3 B2365146 methyl 4-methyl-1,2-oxazole-3-carboxylate CAS No. 2089301-49-3

methyl 4-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2365146
CAS No.: 2089301-49-3
M. Wt: 141.126
InChI Key: WVUONPRQJSSIOM-UHFFFAOYSA-N
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Description

methyl 4-methyl-1,2-oxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 4-methyl-1,2-oxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride in the presence of a base. This reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol .

Another method involves the reaction of 4-methyl-3-nitroisoxazole with methanol in the presence of a catalyst such as sodium methoxide. This reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of methyl 4-methylisoxazole-3-carboxylate often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

methyl 4-methyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

methyl 4-methyl-1,2-oxazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methylisoxazole-3-carboxylate
  • Methyl 3-methylisoxazole-4-carboxylate
  • Methyl 4-phenylisoxazole-3-carboxylate

Uniqueness

methyl 4-methyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This compound’s methyl group at the 4-position and carboxylate ester at the 3-position contribute to its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-10-7-5(4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUONPRQJSSIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089301-49-3
Record name methyl 4-methyl-1,2-oxazole-3-carboxylate
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